molecular formula C10H15ClN4O B13618305 2-Amino-3-(4-chloro-3-methyl-1h-pyrazol-1-yl)-2-cyclopropylpropanamide

2-Amino-3-(4-chloro-3-methyl-1h-pyrazol-1-yl)-2-cyclopropylpropanamide

Cat. No.: B13618305
M. Wt: 242.70 g/mol
InChI Key: CZDWDZCJQGYVCP-UHFFFAOYSA-N
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Description

2-Amino-3-(4-chloro-3-methyl-1h-pyrazol-1-yl)-2-cyclopropylpropanamide is a synthetic organic compound that features a unique combination of functional groups, including an amino group, a pyrazole ring, and a cyclopropyl group

Properties

Molecular Formula

C10H15ClN4O

Molecular Weight

242.70 g/mol

IUPAC Name

2-amino-3-(4-chloro-3-methylpyrazol-1-yl)-2-cyclopropylpropanamide

InChI

InChI=1S/C10H15ClN4O/c1-6-8(11)4-15(14-6)5-10(13,9(12)16)7-2-3-7/h4,7H,2-3,5,13H2,1H3,(H2,12,16)

InChI Key

CZDWDZCJQGYVCP-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1Cl)CC(C2CC2)(C(=O)N)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(4-chloro-3-methyl-1h-pyrazol-1-yl)-2-cyclopropylpropanamide typically involves multi-step organic reactions. One possible synthetic route could include:

    Formation of the pyrazole ring: Starting with a suitable precursor, such as 4-chloro-3-methyl-1H-pyrazole, the pyrazole ring can be synthesized through cyclization reactions.

    Introduction of the cyclopropyl group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using reagents like diazomethane or cyclopropyl carbinol.

    Amination: The amino group can be introduced through nucleophilic substitution reactions, using reagents like ammonia or amines.

    Amidation: The final step involves the formation of the amide bond, typically through condensation reactions between an amine and a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amino group or the pyrazole ring.

    Reduction: Reduction reactions could target the amide bond or the pyrazole ring.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a catalyst.

    Substitution: Reagents like halogens, alkyl halides, or nucleophiles.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe for studying biological pathways.

    Medicine: Potential use as a pharmaceutical agent due to its unique structure.

    Industry: Possible applications in the synthesis of agrochemicals or other industrial chemicals.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic pathways, or gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-3-(4-chloro-1H-pyrazol-1-yl)-2-cyclopropylpropanamide
  • 2-Amino-3-(3-methyl-1H-pyrazol-1-yl)-2-cyclopropylpropanamide
  • 2-Amino-3-(4-chloro-3-methyl-1H-pyrazol-1-yl)-2-propanamide

Uniqueness

The unique combination of functional groups in 2-Amino-3-(4-chloro-3-methyl-1h-pyrazol-1-yl)-2-cyclopropylpropanamide, particularly the presence of both a cyclopropyl group and a pyrazole ring, distinguishes it from similar compounds. This uniqueness could confer specific biological activity or chemical reactivity that is not observed in related compounds.

Biological Activity

The compound 2-Amino-3-(4-chloro-3-methyl-1H-pyrazol-1-yl)-2-cyclopropylpropanamide is a pyrazole derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, pharmacological properties, and relevant case studies.

Basic Information

PropertyDetails
Chemical Formula C₉H₁₃ClN₄O
Molecular Weight 216.68 g/mol
CAS Number 1432026-01-1
IUPAC Name 2-amino-3-(4-chloro-3-methyl-1H-pyrazol-1-yl)-2-cyclopropylpropanamide
Appearance White to off-white powder

Antioxidant Activity

Research has indicated that compounds with similar structures exhibit significant antioxidant properties. For instance, a study on substituted chromen[4,3-c]pyrazol-4-ones demonstrated notable antioxidant activities with IC₅₀ values ranging from 2.07 to 2.45 μM, suggesting that pyrazole derivatives may possess similar capabilities .

Antimicrobial Activity

Preliminary studies have shown that pyrazole derivatives can exhibit antimicrobial effects. For example, compounds structurally related to 2-Amino-3-(4-chloro-3-methyl-1H-pyrazol-1-yl)-2-cyclopropylpropanamide were evaluated for their antibacterial activity against various strains, including Salmonella typhi and Bacillus subtilis, yielding moderate to strong inhibition .

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. A related study found that certain pyrazole derivatives acted as effective inhibitors of acetylcholinesterase (AChE), which is crucial in the treatment of neurodegenerative diseases . The inhibition of urease was also noted, indicating a broader spectrum of enzymatic interactions.

Case Studies

  • Case Study on Anticancer Activity
    • A series of pyrazole derivatives were synthesized and tested for anticancer activity against various cancer cell lines. The results indicated that certain modifications to the pyrazole ring significantly enhanced cytotoxicity, with some compounds achieving IC₅₀ values lower than 10 μM against breast cancer cells .
  • Case Study on Anti-inflammatory Effects
    • Another study explored the anti-inflammatory properties of pyrazole derivatives, revealing that they could reduce inflammation markers in vitro and in vivo models. The mechanisms involved may include the inhibition of pro-inflammatory cytokines and pathways associated with oxidative stress .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the pyrazole ring and substituents can lead to variations in potency and selectivity towards specific biological targets. For instance, altering the cyclopropyl group or introducing additional functional groups may enhance therapeutic efficacy while reducing toxicity.

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